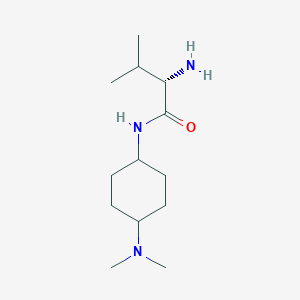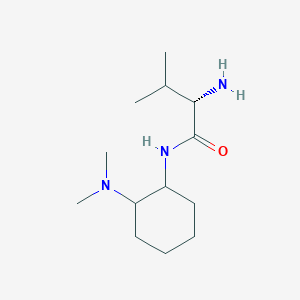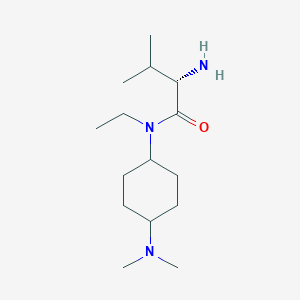
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with dimethylamino and ethyl groups, as well as an amino and methyl-butyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclohexyl ring, which is functionalized with dimethylamino and ethyl groups through a series of substitution reactions. The amino and methyl-butyramide moieties are then introduced via amide bond formation and subsequent functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide: The enantiomer of the compound, which may have different biological activities and properties.
N-(4-Dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide: A structurally similar compound lacking the amino group, which may exhibit different reactivity and applications.
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-butyramide: A related compound with a different substitution pattern on the butyramide moiety.
Uniqueness
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-6-18(15(19)14(16)11(2)3)13-9-7-12(8-10-13)17(4)5/h11-14H,6-10,16H2,1-5H3/t12?,13?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGBOCVETVMKR-RUXDESIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)C)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)N(C)C)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
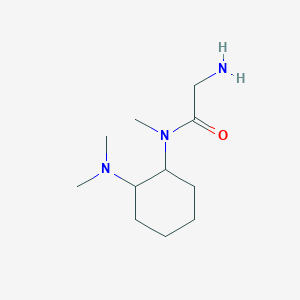
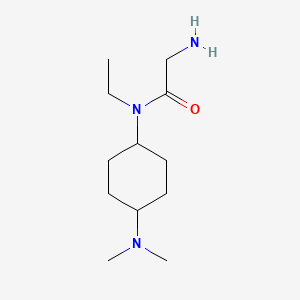
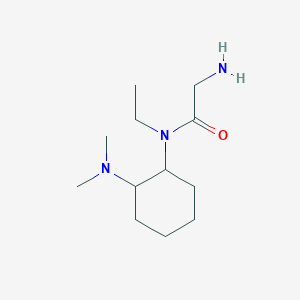
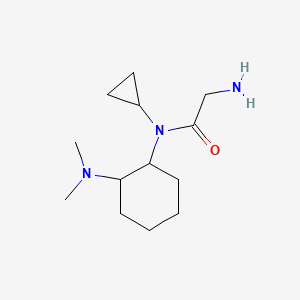
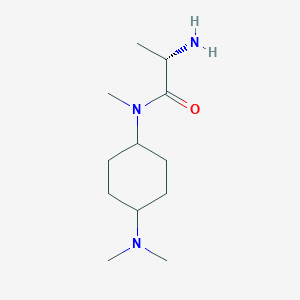

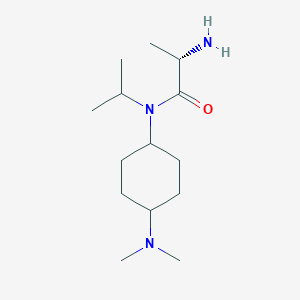
![{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928342.png)
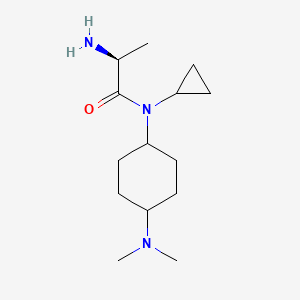
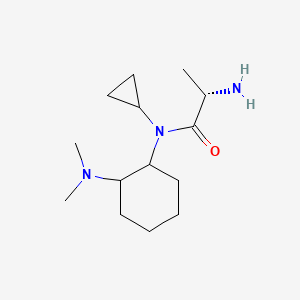
![{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928366.png)
